

2,4,6-Tribromobenzoic acid melting point and boiling point

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Compound of Interest

Compound Name: 2,4,6-Tribromobenzoic acid

Cat. No.: B1630640

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An In-depth Technical Guide to the Thermal Properties of **2,4,6-Tribromobenzoic Acid**

Introduction

2,4,6-Tribromobenzoic acid is a highly substituted aromatic carboxylic acid. Its molecular structure, featuring a rigid benzene core with three bulky bromine atoms and a polar carboxylic acid group, dictates its distinct physicochemical properties. For researchers in medicinal chemistry, materials science, and organic synthesis, a precise understanding of its thermal characteristics—specifically its melting and boiling points—is fundamental. These parameters govern purification methods like recrystallization, inform reaction conditions, and provide insights into the compound's stability and purity. This guide provides a detailed analysis of the melting point and thermal stability of **2,4,6-Tribromobenzoic acid**, grounded in experimental evidence and established analytical principles.

Physicochemical Data Summary

A consolidated summary of the key physical and chemical identifiers for **2,4,6-Tribromobenzoic acid** is presented below. This data serves as a foundational reference for any experimental work.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ Br ₃ O ₂	[1][2][3]
Molecular Weight	358.81 g/mol	[1][3]
CAS Number	633-12-5	[1][2][4]
Melting Point	192.5–194.5 °C	[5]
Boiling Point	Decomposes before boiling	Inferred from lack of data and thermal instability

Part 1: Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's identity and purity. For **2,4,6-Tribromobenzoic acid**, the experimentally verified melting point is in the range of 192.5–194.5 °C[5]. This value was reported for a sample purified by recrystallization. It is important to note that crude preparations of the material may exhibit a lower and broader melting range, such as 170–172 °C, due to the presence of impurities which disrupt the crystal lattice structure[5][6].

The sharpness of the melting range (in this case, 2 °C) is a strong indicator of high purity. Impurities introduce defects into the crystal lattice, which requires less energy to overcome the intermolecular forces holding the structure together, resulting in a depressed and broadened melting range[6][7]. Some databases may report significantly different values; for instance, a melting point of 270 °C is found in some safety data sheets[8]. This discrepancy could arise from several factors, including data entry errors, measurements performed on a different polymorph (a different crystalline structure of the same compound), or thermal decomposition being misinterpreted as melting. However, the value reported in the peer-reviewed synthesis protocol is considered the most reliable[5].

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines a robust method for verifying the melting point of a **2,4,6-Tribromobenzoic acid** sample using a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument). This procedure is designed to ensure accuracy and reproducibility.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset point) and completely turns to a clear liquid (clear point) are recorded as the melting range[6][9].

Methodology:

- Sample Preparation:
 - Ensure the **2,4,6-Tribromobenzoic acid** sample is completely dry, as residual solvent will significantly depress the melting point.
 - Place a small amount of the sample on a clean, dry watch glass.
 - Using a spatula, crush the sample into a fine, uniform powder. This is critical for efficient and even heat transfer throughout the sample.
- Capillary Tube Loading:
 - Take a capillary melting point tube, sealed at one end.
 - Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.
 - To pack the sample into the sealed end, tap the bottom of the tube gently on a hard surface or drop it down a long glass tube.
 - The final packed sample height should be approximately 2-3 mm. A larger sample size can lead to an artificially broad melting range due to uneven heat distribution.
- Apparatus Setup and Measurement:
 - Insert the loaded capillary tube into the sample holder of the melting point apparatus.
 - Set a starting temperature approximately 15-20 °C below the expected melting point (e.g., start at 175 °C).
 - Set a heating rate (ramp rate) of 1-2 °C per minute. A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading[6]. A rapid rate

will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad range.

- Data Recording and Interpretation:
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the last solid crystal melts, leaving a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$. For a pure sample, this range should be narrow ($\leq 2\text{ }^\circ\text{C}$) and fall within the literature value of $192.5\text{--}194.5\text{ }^\circ\text{C}$ [5].

Part 2: Boiling Point and Thermal Stability

A definitive boiling point for **2,4,6-Tribromobenzoic acid** is not reported in authoritative chemical literature. While some aggregated data sources may list a value, such as 197°C , this is physically implausible as it is significantly lower than the compound's melting point[8]. A substance cannot boil at a temperature below which it is a solid at a given pressure.

The absence of a reliable boiling point strongly suggests that **2,4,6-Tribromobenzoic acid** undergoes thermal decomposition at temperatures below its theoretical boiling point. The energy required to overcome the strong intermolecular forces in the liquid state and transition to the gas phase is greater than the energy needed to break covalent bonds within the molecule itself.

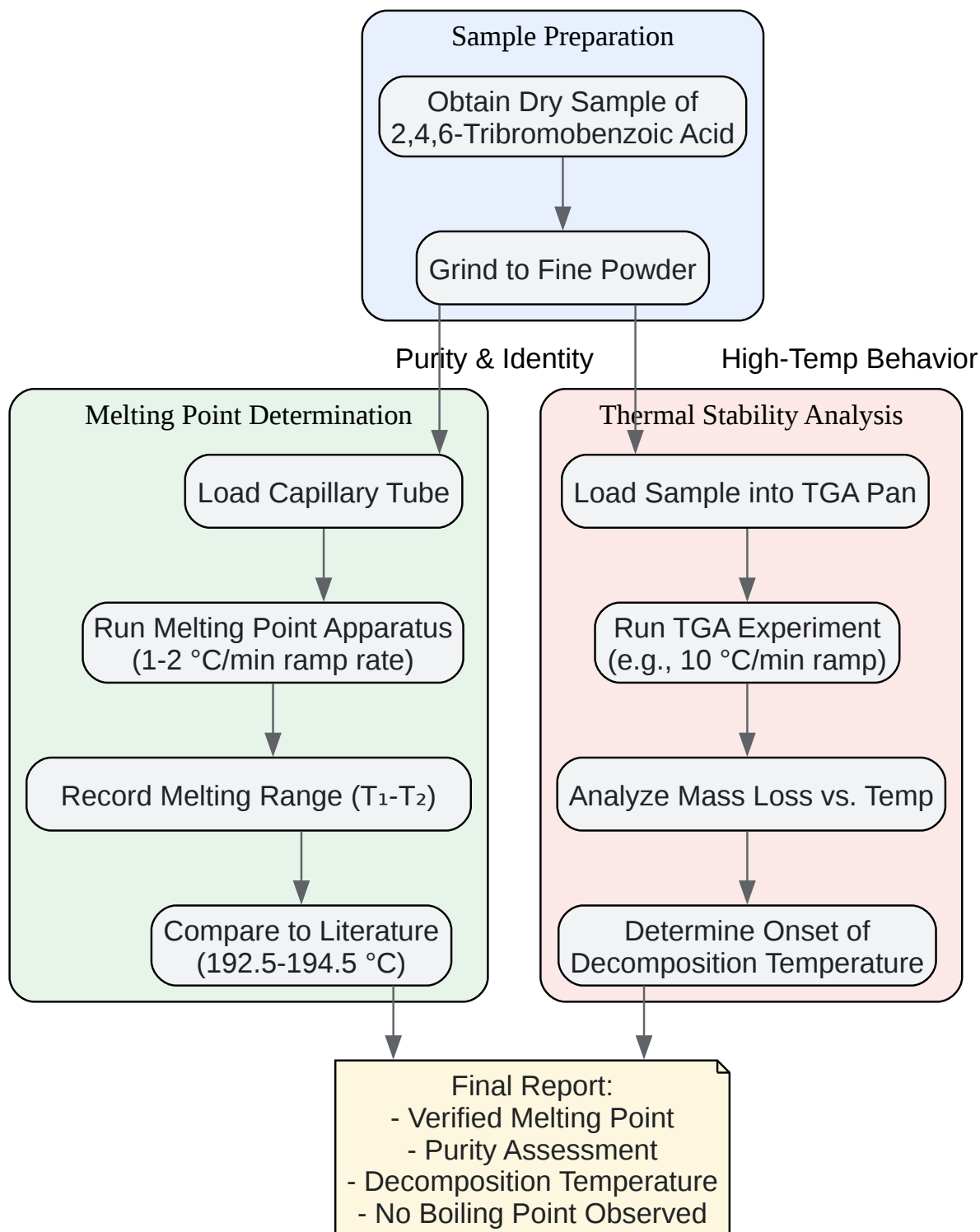
Causality of Thermal Instability: The instability arises from the molecular structure:

- Carbon-Bromine Bonds: The C-Br bonds are susceptible to homolytic cleavage at high temperatures, which can initiate radical decomposition pathways.
- Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO_2) upon heating. This process is often catalyzed by trace impurities and is a common decomposition route for such molecules. The analogous compound 2,4,6-Trinitrobenzoic acid, for example, readily decarboxylates upon heating to form 1,3,5-trinitrobenzene[10][11]. A similar pathway is highly probable for the tribromo- derivative.

Given this behavior, the relevant thermal property for **2,4,6-Tribromobenzoic acid** is not its boiling point, but its decomposition temperature. This would be experimentally determined using techniques like Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature.

Visualization of Experimental Workflow

The logical flow for characterizing the thermal properties of **2,4,6-Tribromobenzoic acid** is illustrated below. This workflow emphasizes the dual pathways of melting point determination for purity assessment and thermal stability analysis to understand its behavior at elevated temperatures.



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Caption: Workflow for thermal analysis of **2,4,6-Tribromobenzoic acid**.

Conclusion

The thermal characterization of **2,4,6-Tribromobenzoic acid** reveals a crystalline solid with a sharp and well-defined melting point in the range of 192.5–194.5 °C, which serves as a reliable parameter for identification and purity assessment. A standard capillary melting point determination method provides a robust means for verifying this property. Conversely, the compound lacks a measurable boiling point at atmospheric pressure, as it undergoes thermal decomposition at elevated temperatures. This instability, likely driven by decarboxylation and C-Br bond cleavage, makes decomposition temperature the more pertinent high-temperature characteristic for professionals working with this compound. Any experimental design involving **2,4,6-Tribromobenzoic acid** should therefore account for this thermal liability to avoid unintended degradation and ensure procedural safety.

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